molecular formula C19H16N6OS B12632470 5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12632470
M. Wt: 376.4 g/mol
InChI Key: BTQDFZPKFKIFFA-UDWIEESQSA-N
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Description

The compound 5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring:

  • A 5-methylpyrazole moiety at position 5 of the triazole ring.
  • A Schiff base linkage formed by condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with 3-phenoxybenzaldehyde.

This scaffold is notable for its versatility in medicinal chemistry, particularly in metal chelation, antioxidant, and anticancer applications.

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H16N6OS/c1-13-10-17(22-21-13)18-23-24-19(27)25(18)20-12-14-6-5-9-16(11-14)26-15-7-3-2-4-8-15/h2-12H,1H3,(H,21,22)(H,24,27)/b20-12+

InChI Key

BTQDFZPKFKIFFA-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazoles and pyrazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure

The compound's chemical formula is C17H16N6OSC_{17}H_{16}N_{6}OS. It features a triazole ring fused with a pyrazole moiety and an amine group linked to a phenoxyphenyl group. The presence of sulfur in the thiol group enhances its potential reactivity and biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds similar to 5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol have shown significant activity against various bacterial strains.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Candida albicans17

The compound demonstrated a notable inhibition zone against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that the compound can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The results suggest that the compound exhibits a dose-dependent cytotoxic effect on cancer cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. Triazoles have been shown to inhibit enzymes involved in nucleic acid synthesis and disrupt cell membrane integrity. The thiol group may also contribute to redox reactions within cells, enhancing its efficacy against pathogens .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kahveci et al. (2005) highlighted the antimicrobial effects of triazole derivatives against clinically relevant pathogens. The study found that compounds with similar structures had significant activity against resistant strains of bacteria .
  • Anticancer Potential : Research published in the European Journal of Medicinal Chemistry demonstrated that triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The specific compound was noted for its ability to activate caspases, leading to programmed cell death .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with appropriate aldehydes and thiols under controlled conditions. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of triazoles possess activity comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have been well-documented. The target compound has been evaluated for its ability to reduce inflammation in various models, showing potential as a therapeutic agent for inflammatory diseases .

Material Science Applications

Beyond biological applications, triazoles like this compound are being explored for their utility in material science. Their ability to form coordination complexes with metals makes them suitable for use in catalysis and as ligands in coordination chemistry . Additionally, their stability and unique electronic properties make them candidates for use in organic electronics and photonic devices.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound exhibited significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2Anticancer ActivityIn vitro studies showed that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis .
Study 3Anti-inflammatory EffectsDemonstrated reduction in paw edema in rat models comparable to indomethacin .

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

The imine group (C=N) in the compound is central to its reactivity. This moiety is formed via a condensation reaction between an amino-triazole and a substituted aldehyde, as demonstrated in analogous syntheses .

  • Formation Conditions :

    • Reflux in ethanol for 7–8 hours with catalytic H₂SO₄ or acetic acid.

    • Typical yields: 79–80% .

  • Hydrolysis :
    The imine bond reversibly hydrolyzes under acidic or basic conditions to regenerate the amine and aldehyde precursors. For example:

    Compound+H2OHCl/NaOH4-amino-triazole+3-phenoxyphenylcarbaldehyde\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{4-amino-triazole} + \text{3-phenoxyphenylcarbaldehyde}

    This reversibility is critical for applications in dynamic covalent chemistry .

Thiol-Based Reactions

The triazole-3-thiol group (-SH) exhibits nucleophilic character, enabling the following transformations:

Alkylation

Reaction with alkyl halides forms stable thioethers:

Compound+R-XBase (K₂CO₃)S-alkyl derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base (K₂CO₃)}} \text{S-alkyl derivative} + \text{HX}

  • Example : Methylation with CH₃I produces S-methyl derivatives, confirmed via IR loss of the -SH stretch (~3409 cm⁻¹) .

  • Conditions : Microwave-assisted synthesis (50–60°C, 30 min) achieves >85% purity .

Oxidation

Controlled oxidation with H₂O₂ or I₂ yields disulfides:

2 CompoundH2O2Disulfide+2 H2O2\ \text{Compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide} + 2\ \text{H}_2\text{O}

  • Disulfide formation is reversible under reducing agents (e.g., DTT) .

Metal Coordination

The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, as evidenced by shifts in UV-Vis spectra (λmax ~250–300 nm).

Cycloaddition and Heterocycle Functionalization

The triazole core participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), though this requires prior modification of the thiol group to avoid side reactions.

Synthetic Limitations

  • Steric Hindrance : Bulky 3-phenoxyphenyl group reduces reactivity in EAS.

  • Thiol Oxidation : Requires inert atmospheres to prevent unintended disulfide formation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃, 4-NMe₂) generally improve synthetic yields (73–81%) compared to electron-withdrawing substituents .
  • The 3-phenoxyphenyl group in the target compound introduces steric bulk and enhanced lipophilicity, which may influence solubility and bioavailability.
Antioxidant Activity

Alkyl derivatives of structurally related triazole-thiols (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibit moderate DPPH radical scavenging activity, with IC₅₀ values ranging from 50–100 µM .

Anticancer and Antimicrobial Activity
  • Metal Complexes: Schiff base ligands with thiophene or furan substituents (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) form octahedral metal complexes showing moderate to significant inhibition of MCF-7 and Hep-G2 cancer cells (IC₅₀: 10–25 µM) . The target compound’s 3-phenoxyphenyl group could enhance metal-binding affinity and cytotoxicity.
  • Antimicrobial Activity: Analogues with 4-methoxybenzylidene (e.g., XII) demonstrate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), suggesting the target compound’s phenoxy group may improve membrane penetration .

Structural and Electronic Effects

  • This contrasts with analogues featuring smaller substituents (e.g., 4-OCH₃, 3-NO₂) .
  • Hydrogen Bonding : The thiol (-SH) and imine (-NH) groups enable hydrogen bonding, critical for interactions with biological targets. Derivatives lacking these groups (e.g., alkylated triazoles) show reduced bioactivity .

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